Ethyl 2-[(5-chloro-2-hydroxyphenyl)carbamoyl]-3-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-[(5-CHLORO-2-HYDROXYANILINO)CARBONYL]-3-NITROBENZOATE is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique molecular structure, which includes a nitrobenzoate ester, a chlorinated hydroxyaniline, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[(5-CHLORO-2-HYDROXYANILINO)CARBONYL]-3-NITROBENZOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Chlorination: The selective chlorination of the hydroxyaniline moiety.
Esterification: The formation of the ethyl ester group through esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and chlorination processes, followed by esterification under controlled conditions. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[(5-CHLORO-2-HYDROXYANILINO)CARBONYL]-3-NITROBENZOATE undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group.
Substitution: The chlorinated hydroxyaniline moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products Formed
Amino Derivatives: Formed through the reduction of the nitro group.
Substituted Anilines: Formed through nucleophilic substitution reactions.
Scientific Research Applications
ETHYL 2-[(5-CHLORO-2-HYDROXYANILINO)CARBONYL]-3-NITROBENZOATE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ETHYL 2-[(5-CHLORO-2-HYDROXYANILINO)CARBONYL]-3-NITROBENZOATE involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: Binding to specific enzymes or receptors, leading to inhibition or activation of biological pathways.
Pathways Involved: Modulation of oxidative stress pathways, inhibition of microbial growth, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-[(5-BROMO-2-HYDROXYANILINO)CARBONYL]-3-NITROBENZOATE
- ETHYL 2-[(5-IODO-2-HYDROXYANILINO)CARBONYL]-3-NITROBENZOATE
- ETHYL 2-[(5-FLUORO-2-HYDROXYANILINO)CARBONYL]-3-NITROBENZOATE
Uniqueness
ETHYL 2-[(5-CHLORO-2-HYDROXYANILINO)CARBONYL]-3-NITROBENZOATE is unique due to its specific chlorination pattern and the presence of both nitro and hydroxyaniline groups. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H13ClN2O6 |
---|---|
Molecular Weight |
364.73 g/mol |
IUPAC Name |
ethyl 2-[(5-chloro-2-hydroxyphenyl)carbamoyl]-3-nitrobenzoate |
InChI |
InChI=1S/C16H13ClN2O6/c1-2-25-16(22)10-4-3-5-12(19(23)24)14(10)15(21)18-11-8-9(17)6-7-13(11)20/h3-8,20H,2H2,1H3,(H,18,21) |
InChI Key |
RUAAKGYQCUMHBX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])C(=O)NC2=C(C=CC(=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.